molecular formula C18H26Cl2N4O B12743658 4-Morpholineethanamine, N-(4-methyl-6-(4-methylphenyl)-3-pyridazinyl)-, dihydrochloride CAS No. 118269-90-2

4-Morpholineethanamine, N-(4-methyl-6-(4-methylphenyl)-3-pyridazinyl)-, dihydrochloride

Katalognummer: B12743658
CAS-Nummer: 118269-90-2
Molekulargewicht: 385.3 g/mol
InChI-Schlüssel: WFBIFZJZLSZCOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Morpholineethanamine, N-(4-methyl-6-(4-methylphenyl)-3-pyridazinyl)-, dihydrochloride is a chemical compound with a complex structure that includes a morpholine ring, an ethanamine group, and a pyridazinyl group

Vorbereitungsmethoden

The synthesis of 4-Morpholineethanamine, N-(4-methyl-6-(4-methylphenyl)-3-pyridazinyl)-, dihydrochloride typically involves multiple steps, including the formation of the morpholine ring, the attachment of the ethanamine group, and the incorporation of the pyridazinyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Morpholineethanamine, N-(4-methyl-6-(4-methylphenyl)-3-pyridazinyl)-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Morpholineethanamine, N-(4-methyl-6-(4-methylphenyl)-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Morpholineethanamine, N-(4-methyl-6-(4-methylphenyl)-3-pyridazinyl)-, dihydrochloride include other morpholine derivatives and pyridazinyl compounds. These compounds may share some chemical properties but differ in their specific structures and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

118269-90-2

Molekularformel

C18H26Cl2N4O

Molekulargewicht

385.3 g/mol

IUPAC-Name

4-methyl-6-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride

InChI

InChI=1S/C18H24N4O.2ClH/c1-14-3-5-16(6-4-14)17-13-15(2)18(21-20-17)19-7-8-22-9-11-23-12-10-22;;/h3-6,13H,7-12H2,1-2H3,(H,19,21);2*1H

InChI-Schlüssel

WFBIFZJZLSZCOC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN=C(C(=C2)C)NCCN3CCOCC3.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.